(2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-10H,(H,17,18)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKAIALGOHHKGE-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2z 3 3 Fluorophenyl 3 Phenylprop 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For a comprehensive analysis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the effects of aromatic rings and the double bond. The vinylic proton, the protons on the two distinct phenyl rings, and the acidic proton of the carboxyl group would each exhibit characteristic signals. The coupling constants (J values) between adjacent protons would be instrumental in confirming the (Z)-configuration of the double bond.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | - |
| Aromatic Protons (Phenyl Ring) | 7.2 - 7.6 | Multiplet | - |
| Aromatic Protons (3-fluorophenyl Ring) | 6.9 - 7.4 | Multiplet | - |
Carbon-13 (¹³C) NMR Structural Confirmation
The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the aromatic carbons would be identified. The presence of the fluorine atom would induce splitting of the signals for the carbons in the fluorophenyl ring, with the magnitude of the carbon-fluorine coupling constants (J-CF) providing further structural confirmation.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J-CF in Hz) |
|---|---|---|
| Carboxylic Acid (C=O) | 168 - 175 | - |
| Aromatic C-F | 160 - 165 | Large (¹J-CF) |
| Olefinic Carbons (=C-) | 120 - 145 | - |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The precise chemical shift of this signal would be indicative of the electronic effects of the substituents on the aromatic ring.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The broad O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene and aromatic rings, and the C-F stretch would be key diagnostic peaks.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Alkene) | 1620 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorption, non-polar bonds such as C=C and the symmetric vibrations of the phenyl rings often produce strong signals in the Raman spectrum. This technique would be particularly useful for characterizing the carbon-carbon double bond and the aromatic ring vibrations.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₁₅H₁₁FO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass is then compared to the experimentally determined mass from the HRMS instrument. A close agreement between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
The expected HRMS data for the protonated molecule [M+H]⁺ of this compound is presented below.
| Molecular Formula | Adduct | Calculated m/z | Found m/z | Difference (ppm) |
|---|---|---|---|---|
| C₁₅H₁₁FO₂ | [M+H]⁺ | 243.0816 | Data not available | Data not available |
Note: The "Found m/z" and "Difference (ppm)" values are dependent on experimental results and are not available in the public domain for this specific compound. The calculated m/z is based on the theoretical exact mass.
X-ray Crystallography of this compound and its Analogs
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the stereochemistry, bond lengths, bond angles, and intermolecular interactions of this compound.
While the specific crystal structure of this compound is not publicly available, analysis of related cinnamic acid derivatives provides valuable insights into its likely structural features. For instance, the crystal structure of (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid reveals a monoclinic crystal system. nist.gov It is anticipated that the title compound would also crystallize in a common space group, such as P2₁/c.
A hypothetical data table summarizing potential crystallographic parameters for this compound, based on known analogs, is provided below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~14-16 |
| b (Å) | ~5-7 |
| c (Å) | ~15-17 |
| β (°) | ~100-110 |
| Volume (ų) | ~1200-1400 |
| Z | 4 |
Note: These values are estimations based on the crystal structures of analogous compounds and are intended for illustrative purposes. Actual values would need to be determined experimentally.
Computational and Theoretical Investigations of 2z 3 3 Fluorophenyl 3 Phenylprop 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can determine stable molecular conformations, vibrational frequencies, and various electronic properties.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. mdpi.comresearchgate.net For (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G**, would be employed to find the lowest energy conformation. mdpi.com The geometry optimization process involves adjusting the bond lengths, bond angles, and dihedral angles to find a stable structure on the potential energy surface.
The presence of the fluorine atom on one phenyl ring and the cis-configuration of the substituents on the C=C double bond will impose significant steric constraints, likely resulting in a non-planar arrangement of the phenyl rings with respect to the acrylic acid moiety. Studies on similar fluorinated chalcones and cinnamate systems have shown that the degree of planarity is influenced by the nature and position of substituents. mdpi.comresearchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C=C Bond Length (Å) | ~1.34 |
| C-C (Phenyl) Bond Length (Å) | ~1.40 - 1.42 |
| C-F Bond Length (Å) | ~1.35 |
| C=O Bond Length (Å) | ~1.22 |
| C-O Bond Length (Å) | ~1.35 |
| C-C=C Bond Angle (°) | ~125 |
Following geometry optimization, the vibrational frequencies of this compound can be calculated using the same DFT methodology. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The analysis of these vibrational modes provides a "fingerprint" of the molecule and allows for the assignment of specific motions to observed spectral peaks. nih.gov
Key vibrational modes would include the C=O stretching of the carboxylic acid group, the C=C stretching of the alkene, C-F stretching, and various C-H bending and stretching modes of the aromatic rings. Comparing the calculated vibrational spectra of the (2Z) isomer with its (2E) counterpart would reveal shifts in frequency due to the different steric environments.
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | ~3500 (monomer), ~2500-3300 (dimer) |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1750 |
| C=C Stretch (Alkene) | ~1620 - 1650 |
| C=C Stretch (Aromatic) | ~1450 - 1600 |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and chemical properties. Theoretical methods provide valuable insights into the distribution of electrons and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the C=C double bond, which are the more electron-rich parts of the molecule. The LUMO is likely to be centered on the acrylic acid moiety, particularly the C=C-C=O conjugated system, which can accept electron density. The fluorine substituent, being electron-withdrawing, would lower the energy of both the HOMO and LUMO. rsc.org
Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -2.0 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds.
In this compound, NBO analysis would reveal the extent of electron delocalization within the conjugated system. Significant interactions would be expected between the π orbitals of the phenyl rings and the C=C double bond, as well as with the p-orbitals of the carbonyl group. These interactions contribute to the stability of the molecule. The analysis can also quantify the charge transfer between different parts of the molecule, providing a more detailed picture of the electron distribution. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. youtube.com Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a likely site for protonation or interaction with electrophiles. The acidic proton of the hydroxyl group would be a region of high positive potential (blue), indicating its susceptibility to deprotonation. The phenyl rings would show regions of negative potential above and below the plane of the rings due to the π-electron cloud, while the fluorine atom would also contribute to a region of negative potential. researchgate.net
Mechanistic Research in Biological Systems Utilizing 2z 3 3 Fluorophenyl 3 Phenylprop 2 Enoic Acid and Its Analogs
Protein-Ligand Interaction Analysis
To understand the molecular basis of enzyme inhibition, computational methods are frequently employed to simulate and analyze the interactions between a potential inhibitor (ligand) and its protein target.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. researchgate.netnih.gov This method calculates a docking score, which estimates the binding affinity, and allows for the detailed visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. researchgate.netnih.gov For phenylpropanoic acid derivatives targeting enzymes like COX-2, docking can predict how the carboxylate group orients to interact with residues like Arg-120 and how the phenyl rings fit within the active site channel. nih.gov Similarly, for kinase inhibitors based on the cinnamic acid scaffold, docking can elucidate binding modes within the ATP-binding pocket. mdpi.com
Following docking, molecular dynamics (MD) simulations can be performed. MD is a powerful technique that simulates the movement of atoms in the protein-ligand complex over time. This provides insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions identified in docking are maintained, providing a more dynamic and realistic model of the inhibition mechanism. nih.gov
Identification of Binding Site Residues and Key Interactions (e.g., Hydrogen Bonding)
While specific crystallographic studies detailing the binding site residues for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid are not extensively documented in publicly available literature, the mechanism of interaction can be inferred from the broader class of cinnamic acid derivatives. The structure of these compounds possesses three main reactive sites that are crucial for molecular interactions with biological targets: the substituent on the aromatic ring, the carboxylic acid functional group, and the conjugated olefin (double bond). nih.gov
The carboxylic acid group is a key player in forming hydrogen bonds with amino acid residues within a protein's binding pocket. The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The presence of a fluorine atom on one of the phenyl rings, as in the case of this compound, can modulate the electronic properties of the ring and potentially lead to halogen bonding or altered hydrophobic interactions, thereby influencing binding affinity and specificity. mdpi.com
Antimicrobial Activity Research
Cinnamic acid and its derivatives are recognized for their antibacterial properties, which are often attributed to their ability to compromise bacterial cell membranes. nih.govresearchgate.net The lipophilic nature of these compounds facilitates their passage through the bacterial cell wall and interaction with the cytoplasmic membrane. nih.gov This interaction can lead to a disruption of membrane integrity, causing increased permeability, hyperpolarization, and subsequent leakage of essential intracellular components like ions and metabolites, ultimately resulting in cell death. nih.gov
Studies on analogous phenolic compounds have demonstrated that their mechanism involves damaging the cytoplasmic membrane, leading to a loss of membrane integrity and severe morphological changes to the bacterial cell. nih.gov Furthermore, some derivatives have been shown to bind to bacterial genomic DNA, thereby inhibiting cellular functions. nih.gov The presence of halogen substituents, such as fluorine, on the cinnamamide structure can play a significant role in enhancing antibacterial activity. mdpi.com While the precise mechanism for this compound is not specifically detailed, it is likely to exert its antibacterial effects through similar membrane-disruptive pathways.
Derivatives of cinnamic acid have shown notable antifungal activity, particularly against pathogenic yeasts like Candida albicans. usda.govnih.gov One of the primary mechanisms of action involves the fungal cell membrane. These compounds can interact directly with ergosterol, a crucial sterol component of the fungal membrane that regulates its fluidity and integrity. nih.gov This interaction disrupts the membrane structure and function, leading to fungal cell death.
Another proposed mechanism is the interference with the fungal cell wall. nih.gov Damage to essential components of the cell wall by these compounds can lead to cell lysis. This is supported by studies where the presence of an osmotic stabilizer, such as sorbitol, mitigates the antifungal effect, indicating that the cell wall is a key target. nih.gov Cinnamaldehyde, a closely related natural compound, has been shown to be particularly effective, inhibiting all tested Candida strains and causing a total loss of viable cells within hours. nih.gov The inhibitory effects of various cinnamic acid derivatives and related compounds against Candida species are well-documented. usda.govnih.gov
Table 1: Antifungal Activity of Cinnamic Acid Analogs Against Candida Species
| Compound | Target Organism | Activity Metric | Value | Source |
|---|---|---|---|---|
| Cinnamaldehyde | Candida spp. | Mean MIC | 50.05 mg/L | nih.gov |
| Cinnamaldehyde | Candida spp. | Mean MFC | 109.26 mg/L | nih.gov |
| Eugenol | Candida spp. | Mean MIC | 455.42 mg/L | nih.gov |
| Eugenol | Candida spp. | Mean MFC | 690.09 mg/L | nih.gov |
| Cinnamic Acid | Candida albicans | Growth Inhibition | Significant | usda.gov |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
The cinnamic acid scaffold is an area of active research for the development of new antimycobacterial agents to combat diseases like tuberculosis (TB), which is caused by Mycobacterium tuberculosis. mdpi.com Several studies have focused on synthesizing and evaluating cinnamic acid derivatives, such as cinnamic acid hydrazides, for their anti-TB potential. Certain hybrid compounds incorporating a cinnamoyl scaffold have demonstrated strong activity, reducing the survival of M. tuberculosis isolates by over 90%.
The nature and position of substituents on the cinnamic acid structure are crucial for determining the biological efficacy of these derivatives against mycobacteria. nih.gov For instance, some cinnamamides have been shown to effectively inhibit the growth of Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL. researchgate.net While the specific disruption of energy metabolism by this compound has not been explicitly detailed, the potent activity of its analogs suggests that this class of compounds represents a promising foundation for the development of novel antimycobacterial therapeutics. nih.govmdpi.com
Antioxidant and Reactive Oxygen Species Scavenging Mechanisms
Cinnamic acid and its phenylpropanoid derivatives can exhibit significant antioxidant properties, which are largely dependent on their chemical structure, particularly the presence of hydroxyl groups on the phenyl ring. nih.gov These compounds can act as potent radical scavengers. The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov
In addition to direct scavenging, these compounds can modulate the cellular antioxidant response. Cinnamic acid has been shown to reduce oxidative damage by inducing the activity of reactive oxygen species (ROS) scavenging enzymes, such as superoxide dismutase (SOD) and peroxidase (POD). nih.gov This enzymatic induction helps to mitigate cellular damage caused by oxidative stress. Conversely, under certain in vitro conditions and at high concentrations, some derivatives can also act as pro-oxidants, generating hydrogen peroxide (H₂O₂) and inducing cytotoxicity. nih.gov This dual role highlights the complex interplay between the structure of these compounds and their effect on cellular redox balance.
Utilization in Biochemical Assays for Evaluating Potential Drug Candidates
While this compound itself is not commonly cited as a standard tool in biochemical assays, its structural analogs are frequently synthesized and subjected to a wide range of biological evaluations to identify potential drug candidates. This process is a cornerstone of medicinal chemistry and drug discovery. nih.gov
These evaluations typically involve a battery of in vitro biochemical assays to determine the compound's mechanism of action and potency. For example, derivatives are tested in enzyme inhibition assays to measure their effects on specific targets, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are important in inflammation. nih.gov The results from these assays, often expressed as IC₅₀ values, provide crucial information on the compound's therapeutic potential. Furthermore, techniques like virtual screening and molecular docking are used to predict the binding of these derivatives to protein targets, guiding the selection of compounds for synthesis and further biological testing. nih.gov Therefore, the cinnamic acid framework serves as a versatile scaffold for generating and evaluating new molecules in the search for novel therapeutics.
Investigation as a Building Block in Bioactive Molecule Synthesis and Drug Discovery Efforts
The structural framework of this compound, an analog of cinnamic acid, represents a valuable starting point for the synthesis of novel bioactive molecules. Cinnamic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile chemical handles and their prevalence in a wide array of biologically active natural products. nih.govrsc.org The incorporation of a fluorine atom on the phenyl ring, as seen in the 3-fluoro derivative, is a strategic design element frequently employed in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Consequently, this compound and its analogs serve as versatile building blocks in the development of new therapeutic agents across various disease areas.
Research efforts have leveraged the cinnamic acid backbone to create extensive libraries of compounds for biological screening. nih.govresearchgate.net The synthetic tractability of the carboxylic acid and the alkene functionalities allows for straightforward modification, leading to the generation of esters, amides, and more complex heterocyclic structures. biointerfaceresearch.commdpi.com These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds for improved potency and selectivity.
A significant area of investigation involves the development of protein kinase inhibitors, a critical class of drugs in oncology. nih.govresearchgate.net The cinnamoyl scaffold has been instrumental in designing molecules that target kinases involved in cell signaling pathways essential for tumor growth. nih.govresearchgate.netscispace.com For instance, derivatives of cinnamic amides have been synthesized and evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers. researchgate.net SAR studies on these amides have revealed that halogenated aromatic rings can potentiate inhibitory activity. researchgate.net
Furthermore, the 3-fluorophenyl moiety itself is a key component in known bioactive molecules. An example is the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, an orally active and selective Aurora Kinase B (AURKB) inhibitor. nih.gov AURKB is considered a promising target for cancer treatment due to its role in cell cycle regulation. nih.gov While not a direct derivative of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, this example underscores the utility of the N-(3-fluorophenyl) structural motif, which can be accessed from related precursors, in the design of potent kinase inhibitors.
The application of these building blocks extends beyond oncology. Hybrid molecules combining the cinnamic acid scaffold with other pharmacophores have been synthesized to explore new therapeutic possibilities. For example, flavonoid-cinnamic acid amide hybrids have been developed and evaluated for their potential in treating neurodegenerative diseases. nih.gov Similarly, conjugates of cinnamic acid derivatives with antimicrobials like carvacrol have been investigated for treating complex skin infections. mdpi.com These approaches highlight a modular drug design strategy where the cinnamic acid derivative serves as a core structure for linking different bioactive components.
The table below summarizes various examples of bioactive molecules synthesized using the cinnamic acid scaffold or containing key structural motifs present in its analogs.
| Parent Scaffold/Motif | Synthesized Derivative Class | Biological Target/Activity | Therapeutic Area of Interest |
| Cinnamic Acid | Cinnamic Amides | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition | Oncology |
| Cinnamic Acid | Cinnamic Acid Amide-Hydroxamate Hybrids | Matrix Metalloproteinase-9 (MMP-9) Inhibition | Oncology (Lung Cancer) |
| 3-Fluorophenyl group | N-(3-fluorophenyl)acetamide Derivative | Aurora Kinase B (AURKB) Inhibition | Oncology |
| Cinnamic Acid | Flavonoid-Cinnamic Acid Amide Hybrids | Neuroprotection (Oxidative Stress & Energy Breakdown Models) | Neurodegenerative Diseases |
| Cinnamic Acid | Carvacrol-Cinnamic Acid Conjugates | Antimicrobial Activity (ESKAPE Pathogens) | Infectious Diseases (Skin Infections) |
| Cinnamic Acid | Thiazole-propanoic Acid Derivatives | Sirtuin 2 (SIRT2) and EGFR Inhibition | Oncology (Lung Cancer) |
These research findings collectively demonstrate the strategic importance of this compound and its analogs as foundational structures in drug discovery. The inherent biological relevance of the cinnamic acid core, combined with the advantageous properties conferred by fluorine substitution, makes these compounds highly valuable starting points for the synthesis of the next generation of therapeutic agents. nih.gov
Structure Activity Relationship Sar and Analog Studies of 2z 3 3 Fluorophenyl 3 Phenylprop 2 Enoic Acid
Comparative Analysis with Non-Fluorinated Phenylprop-2-enoic Acids (e.g., Cinnamic Acid)
Cinnamic acid itself serves as a central intermediate in the biosynthesis of numerous natural products. foodb.ca Its derivatives have been studied for various therapeutic applications, with their biological efficacy being highly dependent on the nature and position of substituents on the phenyl ring. dntb.gov.uanih.gov
The introduction of a fluorine atom, as seen in (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, fundamentally alters the physicochemical properties compared to cinnamic acid. Fluorine is highly electronegative and can modulate properties such as acidity, lipophilicity, metabolic stability, and binding affinity. tandfonline.com While cinnamic acid has a baseline biological activity, its fluorinated analogs are often designed to enhance potency and improve pharmacokinetic profiles. nih.gov The additional phenyl group also contributes significantly to the molecule's steric bulk and lipophilicity, further differentiating it from the simpler cinnamic acid structure.
Table 1: Comparative Properties of Cinnamic Acid and its Fluorinated Analog
| Property | Cinnamic Acid (trans) | This compound | Rationale for Difference |
|---|---|---|---|
| Molecular Weight | 148.16 g/mol nist.gov | 242.25 g/mol | Addition of a fluorophenyl group. |
| Lipophilicity (logP) | 2.13 stenutz.eustenutz.eu | Predicted to be higher | The fluorine atom and the second phenyl ring increase lipophilicity. nih.gov |
| Metabolic Stability | Susceptible to oxidation | Potentially enhanced | The C-F bond is stronger than the C-H bond, and fluorine can block sites of metabolic oxidation. nih.govresearchgate.net |
| Acidity (pKa) | ~4.4 | Predicted to be lower (more acidic) | The electron-withdrawing effect of fluorine can increase the acidity of the carboxylic acid. tandfonline.com |
| Binding Interactions | Primarily hydrogen bonding and hydrophobic interactions. | Additional interactions possible (e.g., halogen bonds, dipole-dipole). | Fluorine's unique electronic properties can lead to different or stronger interactions with biological targets. acs.org |
Impact of Fluorine Substitution on Reactivity and Biological Activity
The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, which often leads to increased metabolic stability. researchgate.net Fluorine's high electronegativity can create a dipole moment and influence the acidity or basicity of nearby functional groups. tandfonline.com
In the context of this compound, the fluorine atom has several key impacts:
Metabolic Stability : The presence of fluorine on one of the phenyl rings can prevent metabolic hydroxylation at that position, a common pathway for drug metabolism. nih.govnih.gov This can lead to a longer biological half-life.
Binding Affinity : Fluorine can participate in various non-covalent interactions, including hydrogen bonds (as an acceptor), dipole-dipole interactions, and halogen bonds. acs.org These interactions can enhance the binding affinity of the molecule to its biological target.
Lipophilicity and Permeability : The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes. This can improve bioavailability and cell penetration. tandfonline.comnih.gov
The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is crucial in determining its effect on the molecule's activity. In this compound, the fluorine is in the meta-position.
Meta-Position : This position has a strong inductive electron-withdrawing effect, which can influence the acidity of the carboxylic acid group and the electron density of the aromatic ring. This alteration in electronic distribution can affect how the molecule interacts with target proteins. Studies on other fluorinated compounds have shown that meta-substitution can lead to potent biological activity. acs.org
Research on fluorinated 7-phenyl-pyrroloquinolinone derivatives showed that introducing a fluorine atom at the 2- or 3-position (ortho or meta) of the phenyl ring resulted in potent cytotoxicity. researchgate.net Similarly, in a series of fluorinated quinoline (B57606) derivatives, compounds with fluorine at the meta or para position showed significant anticancer activity. acs.org
Stereoisomeric Effects ((2Z) vs (2E)) on Bioactivity and Molecular Recognition
Stereoisomerism plays a critical role in pharmacology, as biological systems are chiral and can interact differently with different stereoisomers of a drug. nih.gov Phenylprop-2-enoic acids can exist as two geometric isomers around the carbon-carbon double bond: the (Z)-isomer (cis) and the (E)-isomer (trans).
The title compound is the (Z)-isomer. The spatial arrangement of the substituents in the (Z) and (E) isomers is distinct, leading to different molecular shapes.
(Z)-isomer (cis) : The two phenyl rings and the carboxylic acid group are positioned on the same side of the double bond, leading to a more compact, and potentially sterically hindered, conformation.
(E)-isomer (trans) : The substituents are on opposite sides of the double bond, resulting in a more linear and extended conformation. The trans-isomer of cinnamic acid is the more common and thermodynamically stable form. foodb.ca
This difference in three-dimensional structure directly impacts how the molecule fits into a binding site on a target protein. It is well-established that stereoisomers can exhibit vastly different biological activities, with one isomer being highly active while the other is inactive or even has a different, sometimes toxic, effect. nih.gov The specific geometry of the (2Z) isomer of 3-(3-fluorophenyl)-3-phenylprop-2-enoic acid will dictate its molecular recognition by a specific receptor or enzyme, and this recognition is likely to be significantly different from that of its (2E) counterpart.
Table 2: Comparison of (2Z) and (2E) Isomers of 3-phenylprop-2-enoic acid
| Property | (2Z)-isomer (cis-Cinnamic Acid) | (2E)-isomer (trans-Cinnamic Acid) |
|---|---|---|
| CAS Number | 102-94-3 stenutz.eu | 140-10-3 stenutz.eu |
| Melting Point | 68 °C stenutz.eu | 133 °C stenutz.eu |
| Boiling Point | 300 °C stenutz.eu | 300 °C stenutz.eu |
| Conformation | Compact, less stable | Extended, more stable |
| Biological Recognition | Unique fit to target sites | Different fit compared to (2Z) isomer |
Influence of Other Substituents on Phenyl Rings and Propenoic Acid Moiety
The SAR of this compound can be further explored by considering the influence of additional substituents.
On the Phenyl Rings : The biological activity of cinnamic acid derivatives is highly sensitive to the substituents on the phenyl ring. nih.gov
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2) or cyano (-CN) can enhance certain biological activities. For instance, EWGs at the para position have been shown to favor significant anti-tubercular activity in some cinnamic acid derivatives. nih.gov
Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can also modulate activity. In studies on hepatoprotective agents, methoxy groups at the meta or para position were found to be important for activity. researchgate.netnih.gov
On the Propenoic Acid Moiety : The carboxylic acid group is a key feature, often involved in hydrogen bonding with target proteins. Modifications to this group can have a profound impact on activity.
Esterification : Converting the carboxylic acid to an ester can increase lipophilicity and affect how the molecule is metabolized, potentially acting as a prodrug.
Amidation : Creating amide derivatives is a common strategy to alter solubility, stability, and binding interactions. unimi.itnih.gov Cinnamic amides have been investigated as potential EGFR kinase inhibitors and antimicrobial agents. researchgate.net
Rational Design and Synthesis of Novel this compound Analogs for Enhanced Biological Activity
Based on the SAR principles discussed, the rational design of new analogs of this compound can be undertaken to optimize its biological profile. edelris.com
Design Strategies:
Fluorine Substitution Pattern : Synthesize analogs with fluorine at the ortho- and para-positions of the phenyl ring to investigate the optimal position for activity. Di- or tri-fluorinated analogs could also be explored to further enhance metabolic stability and binding. acs.org
Bioisosteric Replacement : Replace the fluorine atom with other halogen atoms (Cl, Br) or with a trifluoromethyl (-CF3) group to fine-tune electronic and steric properties.
Phenyl Ring Substitution : Introduce a variety of small electron-donating or electron-withdrawing groups at different positions on either phenyl ring to probe for additional favorable interactions with a biological target.
Modification of the Acid Moiety : Convert the carboxylic acid to a range of bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides, which can mimic the acidic proton's interactions while altering physicochemical properties like pKa and cell permeability. nih.gov
Synthetic Approaches: The synthesis of such analogs would likely involve established chemical reactions. For example, variations of the Perkin reaction or Knoevenagel condensation could be used to construct the propenoic acid backbone from substituted benzaldehydes and phenylacetic acids. biosynth.com The synthesis of substituted 2-phenylpropionic acid derivatives has been well-documented and could be adapted for these targets. nih.govresearchgate.net The introduction of various functional groups would be achieved through standard organic synthesis transformations. mdpi.com
Applications of 2z 3 3 Fluorophenyl 3 Phenylprop 2 Enoic Acid in Chemical Biology and Material Science Research
Utilization in Neurotransmitter System Research and Excitatory Amino Acid Mechanisms
There is no available research on the application of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid in the study of neurotransmitter systems or its mechanisms related to excitatory amino acids.
Applications in the Formulation of Advanced Materials (e.g., Polymers)
No literature could be found that describes the use of this compound in the creation or modification of polymers or other advanced materials.
Development of Chemical Probes for Investigating Biological Pathways
The development and use of this compound as a chemical probe for the investigation of biological pathways is not documented in existing research.
Contribution to the Broader Understanding of Amino Acid Functionalities and Mimicry
There is no information to suggest that this compound has been utilized in studies aimed at understanding amino acid functionalities or in the development of amino acid mimetics.
Future Research Directions and Translational Perspectives for 2z 3 3 Fluorophenyl 3 Phenylprop 2 Enoic Acid
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid can be achieved through established methods such as the Knoevenagel or Perkin reactions. However, to fully explore the structure-activity relationship (SAR) of this scaffold, the development of more advanced and efficient synthetic methodologies is crucial for generating a diverse library of complex derivatives.
Future synthetic strategies should focus on:
Stereoselective Synthesis: Developing methods that exclusively yield the (Z)-isomer to avoid isomeric separation and ensure stereochemical purity, which is critical for consistent biological activity.
Late-Stage Functionalization: Creating protocols for the late-stage introduction of various functional groups onto the phenyl rings. This would allow for rapid diversification of the lead compound.
Flow Chemistry and Automation: Employing continuous flow reactors and automated synthesis platforms can accelerate the production of derivatives, enabling faster screening cycles.
Biocatalysis: Utilizing enzymes to catalyze specific reactions can offer high selectivity and milder reaction conditions, contributing to greener and more efficient synthetic routes.
A comparative table of traditional versus advanced synthetic approaches is presented below:
| Feature | Traditional Synthesis (e.g., Knoevenagel) | Advanced Methodologies |
| Stereoselectivity | Often produces mixtures of (E) and (Z) isomers | High stereocontrol, yielding predominantly the (Z)-isomer |
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (minutes to hours) |
| Scalability | Can be challenging to scale up | More amenable to large-scale production |
| Purification | Often requires extensive chromatography | Simplified purification processes |
| Diversity Generation | Limited to starting material variations | Allows for broad late-stage functionalization |
Integration of Artificial Intelligence and Machine Learning in Computational Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. For this compound, computational approaches can be instrumental in several areas:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using a library of synthesized derivatives and their corresponding biological data. These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design novel derivatives with desired physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).
Target Prediction: AI algorithms can analyze the chemical structure of the compound to predict its potential biological targets, helping to elucidate its mechanism of action.
| Step | Description | AI/ML Tools |
| 1. Data Collection | Gather data on known active and inactive compounds similar to the lead structure. | Chemical databases, scientific literature. |
| 2. Model Training | Train ML models on the collected data to learn the relationship between chemical structure and biological activity. | Scikit-learn, TensorFlow, PyTorch. |
| 3. Virtual Screening | Use the trained model to screen large virtual libraries of compounds and predict their activity. | RDKit, AutoDock. |
| 4. De Novo Design | Generate novel molecular structures with optimized properties using generative models. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| 5. Synthesis & Testing | Synthesize and biologically test the top-ranked virtual hits to validate the model's predictions. | Laboratory validation. |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the parent scaffold of chalcones and cinnamic acids is known to interact with various biological targets, the specific targets and mechanisms of action for this compound remain to be fully elucidated. Future research should aim to identify novel biological targets and unravel the intricate molecular pathways through which this compound exerts its effects.
Potential avenues for exploration include:
Target Deconvolution: For derivatives showing interesting phenotypic effects in cell-based assays, techniques like chemical proteomics and thermal proteome profiling can be used to identify direct protein targets.
Pathway Analysis: Transcriptomic and proteomic studies can reveal changes in gene and protein expression in response to treatment, providing insights into the affected signaling pathways.
Enzymatic Assays: Based on structural similarity to known enzyme inhibitors (e.g., kinases, proteases, histone deacetylases), a panel of enzymatic assays can be conducted to identify potential inhibitory activities.
A list of potential, hypothetical biological targets for this compound class is provided below, based on the known activities of similar molecules:
| Target Class | Specific Example | Potential Therapeutic Area |
| Enzymes | Tubulin | Cancer |
| Cyclooxygenase (COX) | Inflammation | |
| Cathepsins | Cancer, Osteoporosis | |
| Receptors | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Transcription Factors | NF-κB | Inflammation, Cancer |
Development of High-Throughput Screening Assays for this compound Library Optimization
To efficiently screen a large library of derivatives and identify compounds with improved potency and selectivity, the development of robust high-throughput screening (HTS) assays is essential. These assays should be sensitive, reproducible, and amenable to automation.
Key considerations for HTS assay development include:
Assay Format: Depending on the biological target, various assay formats can be employed, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., reporter gene assays, high-content imaging).
Miniaturization: Miniaturizing the assay into 384- or 1536-well plate formats reduces reagent consumption and allows for higher throughput.
Data Analysis: Implementing automated data analysis pipelines is crucial for processing the large datasets generated from HTS campaigns.
The following table outlines different HTS assay formats that could be developed for screening a library of this compound derivatives:
| Assay Type | Principle | Example Application |
| Biochemical Assay | Measures the direct interaction of the compound with a purified target protein. | Screening for inhibitors of a specific enzyme (e.g., a kinase). |
| Cell-Based Viability Assay | Measures the effect of the compound on the proliferation and survival of cancer cells. | Identifying cytotoxic compounds for oncology applications. |
| Reporter Gene Assay | Measures the modulation of a specific signaling pathway by quantifying the expression of a reporter gene. | Screening for modulators of a transcription factor (e.g., NF-κB). |
| High-Content Screening | Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assessing complex cellular phenotypes like apoptosis or morphological changes. |
Multidisciplinary Collaborations in Chemical Biology and Early-Stage Drug Discovery
The successful translation of a promising lead compound from the laboratory to the clinic requires a collaborative effort from experts across various disciplines. For this compound, fostering multidisciplinary collaborations is paramount for its continued development.
Essential collaborations include:
Medicinal and Synthetic Chemists: To design and synthesize novel derivatives with improved properties.
Computational Chemists and Data Scientists: To apply AI and ML for in silico design and prediction.
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate efficacy and mechanism of action.
Structural Biologists: To determine the crystal structure of the compound bound to its target, guiding further optimization.
Pharmacokineticists and Toxicologists: To assess the ADMET properties of the lead compounds.
A well-structured multidisciplinary team is crucial for navigating the complexities of early-stage drug discovery and maximizing the chances of success.
Q & A
Q. What are the optimal synthetic routes for (2Z)-3-(3-fluorophenyl)-3-phenylprop-2-enoic acid, and how do reaction conditions influence stereoselectivity?
The synthesis of α,β-unsaturated carboxylic acids like this compound often employs acid-catalyzed condensation or transition-metal-mediated coupling. For example, trifluoromethanesulfonic acid (TfOH) and AlX₃ (X = Cl, Br) catalysts have been used in analogous systems to achieve regioselective α,β-unsaturated bond formation . Key parameters include:
- Catalyst choice : TfOH promotes electrophilic aromatic substitution, while AlX₃ enhances Friedel-Crafts reactivity.
- Temperature : Lower temperatures (e.g., 0°C) favor kinetic control, reducing side reactions like over-alkylation.
- Solvent polarity : Dichloromethane (CH₂Cl₂) or benzene optimizes solubility and stabilizes intermediates.
Validate stereochemistry via ¹H NMR coupling constants (J = 10–12 Hz for Z-isomers) and X-ray crystallography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach:
- HPLC-MS : Quantify purity (>98%) and detect trace isomers or degradation products.
- ¹³C NMR : Confirm the Z-configuration via chemical shifts (δ 120–130 ppm for α,β-unsaturated carbons) and coupling patterns.
- IR spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and conjugated C=O stretches (~1680–1720 cm⁻¹) .
Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Q. What stability considerations are critical for long-term storage?
- Temperature : Store at –20°C to slow hydrolysis of the α,β-unsaturated system.
- Light exposure : Protect from UV light to prevent [2+2] cycloaddition or E/Z isomerization.
- Matrix effects : Degradation of organic compounds in aqueous matrices (e.g., wastewater) highlights the need for inert storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
Density functional theory (DFT) calculations can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate transition states for reactions like Michael addition or enzymatic binding.
For fluorinated analogs, fluorophenyl groups exhibit unique electronic effects (σₚ = +0.34 for meta-F) that modulate acidity (pKa ~4.5–5.0) and binding affinity .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
Example: Discrepancies in antimicrobial assays may arise from:
- Solubility : Use co-solvents (e.g., DMSO ≤1%) to ensure uniform dispersion.
- Degradation : Monitor stability via LC-MS during incubation (e.g., 37°C, 24 hr).
- Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) .
Q. How can researchers optimize stereochemical outcomes in derivatives?
Q. What advanced analytical methods detect low-abundance degradation products?
- HRMS-Orbitrap : Resolve isomers with mass accuracy <1 ppm.
- 2D NMR (COSY, NOESY) : Assign structures of trace impurities (<0.1%).
- Hyperspectral imaging (HSI) : Map spatial distribution in complex matrices (e.g., biological tissues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
